An In-depth Technical Guide to 1-Ethyl-1-(m-tolyl)hydrazine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-Ethyl-1-(m-tolyl)hydrazine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-1-(m-tolyl)hydrazine is a disubstituted hydrazine derivative with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its reactivity based on established principles of arylhydrazine chemistry. Furthermore, this document discusses its potential as a building block in drug discovery and development, supported by the broad pharmacological activities of hydrazine-containing compounds. All theoretical and experimental data are supported by citations to relevant literature, ensuring scientific integrity and providing a foundation for future research.
Introduction: The Versatility of Hydrazine Derivatives
Hydrazine derivatives are a cornerstone in modern synthetic and medicinal chemistry.[1] Their unique structural features and reactivity have led to their incorporation into a wide array of functional molecules, from agrochemicals to pharmaceuticals.[2] The presence of the N-N bond and the availability of lone pairs on the nitrogen atoms confer nucleophilic and reducing properties, making them valuable reagents in organic synthesis.[2] In the realm of drug discovery, the hydrazine moiety is a key pharmacophore in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][3]
This guide focuses on the specific, asymmetrically disubstituted hydrazine, 1-Ethyl-1-(m-tolyl)hydrazine. While specific experimental data for this compound is limited in the public domain, this document aims to provide a robust theoretical and practical framework for its synthesis, characterization, and potential utilization by leveraging data from closely related analogues and established synthetic methodologies.
Physicochemical Properties of 1-Ethyl-1-(m-tolyl)hydrazine
| Property | Predicted/Inferred Value | Source/Basis |
| IUPAC Name | 1-ethyl-1-(3-methylphenyl)hydrazine | PubChem[4] |
| CAS Number | 99717-68-7 | ChemicalBook[5] |
| Molecular Formula | C₉H₁₄N₂ | PubChem[4] |
| Molecular Weight | 150.23 g/mol | PubChem[4] |
| Appearance | Colorless to pale yellow liquid (inferred) | General property of arylhydrazines[6] |
| Boiling Point | ~262 °C (analogous p-tolyl derivative) | ChemicalBook[7] |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., ethanol, dichloromethane) | General property of arylhydrazines[6] |
| Predicted XlogP | 2.4 | PubChem[4] |
Synthesis of 1-Ethyl-1-(m-tolyl)hydrazine
The synthesis of 1,1-disubstituted hydrazines can be achieved through various methods, including the reductive amination of hydrazones or the alkylation of hydrazines.[8][9] A plausible and efficient route to 1-Ethyl-1-(m-tolyl)hydrazine involves a two-step process starting from m-toluidine.
Synthetic Pathway
The proposed synthesis involves the diazotization of m-toluidine, followed by reduction to form m-tolylhydrazine. Subsequent ethylation of m-tolylhydrazine would yield the desired product. A more direct approach, reductive hydrazination, is also a viable option.[8]
Caption: Proposed synthetic pathway for 1-Ethyl-1-(m-tolyl)hydrazine.
Detailed Experimental Protocol: Reductive Hydrazination
A more direct, one-pot synthesis can be achieved through reductive hydrazination of a suitable carbonyl compound with m-tolylhydrazine, followed by reduction of the resulting hydrazone. A Lewis base-promoted direct reductive hydrazination offers a facile route.[8]
Materials:
-
m-Tolylhydrazine
-
Acetaldehyde
-
Trichlorosilane (HSiCl₃)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of m-tolylhydrazine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add N,N-dimethylacetamide (DMAc) (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetaldehyde (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
After stirring for 15 minutes, add trichlorosilane (2.0 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-Ethyl-1-(m-tolyl)hydrazine.
Note: This protocol is a general guideline based on similar reactions and may require optimization for this specific substrate.[8]
Chemical Reactivity and Potential Transformations
Arylhydrazines are versatile intermediates in organic synthesis, primarily due to the reactivity of the hydrazine moiety.[10]
Formation of Heterocycles
1-Ethyl-1-(m-tolyl)hydrazine can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are important scaffolds in medicinal chemistry.[2][11]
Cross-Coupling Reactions
Recent advancements have demonstrated that arylhydrazines can act as arylating agents in cross-coupling reactions, offering an environmentally friendly alternative to aryl halides.[10] The C-N bond can be selectively cleaved under oxidative conditions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[10]
Caption: Key reactivity pathways for 1-Ethyl-1-(m-tolyl)hydrazine.
Generation of Aryl Radicals
Arylhydrazines can be oxidized to generate aryl radicals under mild conditions, for instance, using catalytic iodine in the presence of air.[12][13] These highly reactive intermediates can then participate in various radical-mediated transformations.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the methyl group on the tolyl ring (a singlet), and aromatic protons in the meta-substituted pattern. The protons on the terminal nitrogen of the hydrazine moiety may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ethyl carbons, the tolyl methyl carbon, and the aromatic carbons, with the number of signals corresponding to the symmetry of the molecule.
-
IR Spectroscopy: The infrared spectrum is predicted to show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹, C-H stretching of the alkyl and aromatic groups around 2850-3100 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 150. Fragmentation patterns would likely involve the loss of the ethyl group, the amino group, and cleavage of the N-N bond.
Applications in Drug Development
The hydrazine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this moiety.[1][3] The diverse biological activities associated with hydrazine derivatives make 1-Ethyl-1-(m-tolyl)hydrazine an attractive building block for the synthesis of novel therapeutic agents. Its potential applications span various fields, including:
-
Anticancer Agents: Many hydrazine derivatives have demonstrated potent anticancer activity.[3]
-
Antimicrobial Agents: The hydrazide and hydrazone functionalities are present in several antibacterial and antifungal drugs.[14]
-
Neurological Drugs: Hydrazine-containing compounds have been developed as antidepressants and anticonvulsants.[1]
The lipophilic nature of the tolyl and ethyl groups in 1-Ethyl-1-(m-tolyl)hydrazine could be advantageous for designing molecules with improved pharmacokinetic properties.
Safety and Handling
Hydrazine derivatives should be handled with caution as they can be toxic and irritant. Based on available safety data for related compounds, 1-Ethyl-1-(m-tolyl)hydrazine is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Ethyl-1-(m-tolyl)hydrazine is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound remains limited, this guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and an exploration of its chemical reactivity based on established principles. The insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and application of this promising molecule.
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